E3 Ligase Ligand-Linker Conjugates 23 TFA

Description

Conceptual Framework of Induced Proximity and Protein Homeostasis Regulation in Chemical Biology

The functionality and fate of proteins within a cell are meticulously managed by a complex network of biological processes collectively known as protein homeostasis, or proteostasis. nih.govnumberanalytics.com This system regulates the synthesis, folding, trafficking, and degradation of proteins to maintain cellular health. numberanalytics.comnih.gov The proteostasis network ensures that proteins are present at optimal concentrations and in their correct conformations, while misfolded or damaged proteins are removed. nih.govresearchgate.net A key pathway in this network is the Ubiquitin-Proteasome System (UPS), which tags unwanted proteins with ubiquitin, marking them for destruction by the proteasome. nih.govnih.gov

Chemical biology provides tools to manipulate these natural processes. A powerful strategy that has emerged is "induced proximity," a concept where a small molecule is designed to bring two proteins together that would not normally interact. scienmag.comresearchgate.net This engineered proximity can trigger a specific biological outcome, such as initiating a signaling cascade or, in the context of targeted protein degradation, marking a specific protein for destruction. nih.govrsc.org By artificially bridging a target protein to a component of the cell's degradation machinery, such as an E3 ubiquitin ligase, researchers can hijack the UPS to eliminate disease-causing proteins. nih.govscienmag.com This approach represents a paradigm shift from traditional pharmacology, moving from occupancy-driven inhibition to event-driven degradation. nih.govresearchgate.net

Evolution and Significance of Proteolysis-Targeting Chimeras (PROTACs) as a Novel Modality in Biomedical Research

The principle of induced proximity is powerfully exemplified by Proteolysis-Targeting Chimeras (PROTACs). First conceptualized in 2001, PROTACs are heterobifunctional molecules designed to selectively degrade target proteins. aacrjournals.org Early-generation PROTACs were often large, peptide-based molecules with poor cell permeability, limiting their practical application. revvity.com Subsequent research led to the development of smaller, more drug-like molecules that could readily enter cells, significantly advancing the technology's therapeutic potential. aacrjournals.org

The significance of PROTACs in biomedical research is substantial. Unlike traditional small molecule inhibitors that must continuously occupy a protein's active site to function, PROTACs act catalytically. revvity.com A single PROTAC molecule can induce the degradation of multiple target protein molecules before it is eventually metabolized, potentially leading to a more potent and sustained pharmacological effect. nih.govrevvity.com This event-driven mechanism offers several advantages, including the ability to target proteins previously considered "undruggable" because they lack a well-defined active site for an inhibitor to bind. aacrjournals.orgscispace.com Furthermore, this modality can overcome resistance mechanisms that arise from target protein overexpression. nih.gov As a testament to their potential, numerous PROTACs have advanced into clinical trials for various diseases, particularly cancer. researchgate.net

Classification and General Architectures of E3 Ligase Ligand-Linker Conjugates

An E3 ligase ligand-linker conjugate is a key component used to construct a PROTAC. medchemexpress.comtargetmol.com A complete PROTAC molecule has a tripartite architecture consisting of:

A ligand that specifically binds to the protein of interest (POI).

A ligand that recruits a specific E3 ubiquitin ligase. nih.gov

A chemical linker that covalently connects the two ligands. nih.govnih.gov

The E3 ligase ligand-linker conjugate represents the latter two components combined into a single, ready-to-use chemical moiety. medchemexpress.comtargetmol.com This modular design allows researchers to attach a ligand for their specific POI to create a novel PROTAC.

These conjugates can be classified based on the E3 ligase they are designed to recruit and the chemical nature of the linker.

Classification by E3 Ligase Ligand: While over 600 E3 ligases exist in humans, research has predominantly focused on a small number for which high-affinity, small-molecule ligands have been developed. nih.govacs.org The most common are ligands for Cereblon (CRBN), often derived from thalidomide (B1683933) and its analogs (pomalidomide, lenalidomide), and Von Hippel-Lindau (VHL). nih.govresearchgate.net Ligands for other E3 ligases, such as the inhibitor of apoptosis proteins (IAPs), are also utilized. nih.govresearchgate.net

Classification by Linker Architecture: The linker plays a critical role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) as well as the physicochemical properties of the molecule. acs.orgresearchgate.net Linkers are generally classified by their composition, which can include flexible chains like polyethylene (B3416737) glycol (PEG) or alkyl chains, and more rigid structures incorporating rings such as piperazine (B1678402) or piperidine. researchgate.net The length, attachment points, and composition of the linker must be optimized for each specific target to ensure effective degradation. researchgate.net

| Component | Common Examples | Function |

| E3 Ligase Ligand | Thalidomide, Pomalidomide (B1683931) (for CRBN) researchgate.net | Recruits the E3 ubiquitin ligase component of the cell's degradation machinery. |

| (S,R,S)-AHPC (for VHL) medchemexpress.com | ||

| Linker | Polyethylene Glycol (PEG) chains researchgate.net | Covalently connects the two ligands and positions them optimally for ternary complex formation. |

| Alkyl chains researchgate.net | ||

| Piperazine-containing chains researchgate.net |

Contextualization of E3 Ligase Ligand-Linker Conjugates 23 TFA within the Field of Targeted Protein Degradation Research

"this compound" is a designation for a specific chemical tool used in the synthesis of PROTACs. Based on analogous compounds found in chemical supplier catalogs, this conjugate is designed as a modular building block for researchers. targetmol.com

The name can be deconstructed to understand its composition and purpose:

E3 Ligase Ligand: This part of the molecule is a ligand for an E3 ubiquitin ligase. Given the naming conventions of similar compounds, it is likely based on thalidomide or a related analog, and therefore targets the Cereblon (CRBN) E3 ligase. targetmol.com

Linker: The ligand is attached to a chemical linker of a specific composition and length. The linker terminates with a reactive functional group, typically an amine (-NH2), which allows for straightforward chemical conjugation to a POI ligand. targetmol.com

23: This number is likely an internal catalog or series identifier used by the manufacturer to distinguish it from other conjugates with different linker lengths or compositions.

TFA: This indicates that the compound is supplied as a Trifluoroacetic acid (TFA) salt. The terminal amine group on the linker is basic, and the TFA salt form improves the compound's stability and handling properties, such as solubility. targetmol.com

In the context of targeted protein degradation research, a tool like this compound is highly valuable. It provides a pre-synthesized, quality-controlled module that significantly accelerates the process of creating new PROTACs. Instead of undertaking a multi-step synthesis of the entire E3 ligase-linker portion, a researcher can purchase this conjugate and perform a single chemical reaction to attach their unique POI-binding ligand. This enables the rapid generation of a library of PROTACs for screening and optimization, facilitating the discovery of novel degraders for new protein targets.

| Component of "this compound" | Probable Identity | Function in Research |

| E3 Ligase Ligand | Thalidomide-based | Binds to the CRBN E3 Ligase. |

| Linker | Aliphatic or PEG chain with a terminal amine | Provides a reactive handle for conjugation to a POI ligand. |

| Counterion | Trifluoroacetic acid (TFA) | Stabilizes the amine-containing compound for storage and handling. |

Structure

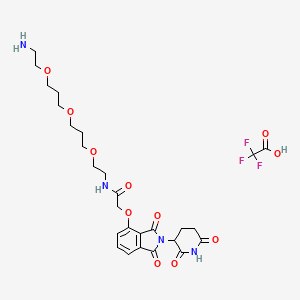

2D Structure

Properties

IUPAC Name |

N-[2-[3-[3-(2-aminoethoxy)propoxy]propoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O9.C2HF3O2/c26-8-14-36-12-2-10-35-11-3-13-37-15-9-27-21(31)16-38-19-5-1-4-17-22(19)25(34)29(24(17)33)18-6-7-20(30)28-23(18)32;3-2(4,5)1(6)7/h1,4-5,18H,2-3,6-16,26H2,(H,27,31)(H,28,30,32);(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQMWZARPGGRIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCCOCCCOCCN.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35F3N4O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for E3 Ligase Ligand Linker Conjugates, with a Focus on E3 Ligase Ligand Linker Conjugates 23 Tfa

Modular Design Principles in E3 Ligase Ligand-Linker Conjugate Synthesis

The synthesis of PROTACs is largely guided by a modular design principle. tocris.commedchemexpress.com This approach allows for the systematic and efficient assembly of a diverse library of PROTACs by combining different POI ligands, E3 ligase ligands, and linkers. E3 ligase ligand-linker conjugates are central to this strategy, functioning as pre-fabricated units that can be readily coupled to a POI ligand. tocris.com

This modularity offers significant advantages in the drug discovery process:

Efficiency: It streamlines the synthesis process, reducing the time and resources required to produce a library of candidate degraders. tocris.com

Systematic Optimization: Researchers can rapidly screen various combinations of E3 ligases, linker types, lengths, and attachment points to identify the optimal PROTAC for a given target. nih.govtocris.com

Flexibility: The use of conjugates with reactive handles (e.g., amines, carboxylic acids, alkynes, or azides) allows for the application of versatile coupling chemistries, such as amide bond formation or "click chemistry," to attach the POI ligand. nih.govnih.gov

The concept is akin to a "toolbox" approach, where a collection of well-characterized E3 ligase ligand-linker conjugates can be applied to various drug discovery programs, accelerating the development of novel protein degraders. nih.gov

E3 Ligase Ligand Selection and Functionalization for Conjugation

The choice of E3 ligase is a critical determinant of a PROTAC's success. While over 600 E3 ligases exist in the human proteome, only a handful have been effectively hijacked for targeted protein degradation. sigmaaldrich.comyakhak.org The development of potent and specific small-molecule ligands for these ligases, which can be chemically modified for linker attachment without losing binding affinity, is a cornerstone of PROTAC technology. frontiersin.orgdundee.ac.uk

Cereblon (CRBN), a substrate receptor for the CUL4A E3 ubiquitin ligase complex, is one of the most widely used E3 ligases in PROTAC design. frontiersin.orgnih.gov Its recruitment is mediated by ligands derived from immunomodulatory imide drugs (IMiDs), such as thalidomide (B1683933), pomalidomide (B1683931), and lenalidomide. frontiersin.org These ligands are valued for their relatively small size and favorable drug-like properties.

For their use in PROTACs, these CRBN ligands must be functionalized to allow for linker attachment. A common strategy involves modifying the phthalimide (B116566) ring system. For example, the 4-amino position of pomalidomide is a frequently used attachment point, allowing for the installation of various linkers with minimal disruption to CRBN binding. nih.gov Synthetic routes often involve the condensation of a substituted phthalic anhydride (B1165640) with 3-aminoglutarimide to form the core thalidomide structure, which can then be further modified. frontiersin.org E3 Ligase Ligand-Linker Conjugates 23 TFA is an example of such a building block, incorporating a thalidomide-based CRBN ligand pre-conjugated to a linker. glpbio.com

The von Hippel-Lindau (VHL) E3 ligase is another major target for PROTAC development. frontiersin.orgnih.gov Small-molecule VHL ligands are typically peptidomimetic and derived from the structure of the Hypoxia-Inducible Factor 1α (HIF-1α) protein, which VHL naturally recognizes. nih.govresearchgate.net The design of these ligands has been heavily guided by structural biology, leading to potent binders like (S,R,S)-AHPC. researchgate.netmedchemexpress.com

Functionalization of VHL ligands for linker conjugation requires careful consideration of the ligand's binding mode to identify "exit vectors"—positions where a linker can be attached without disrupting the key interactions with VHL. nih.gov Analysis of co-crystal structures has revealed that modifying the ligand's tert-leucine group or the (S)-methyl group can provide suitable attachment points that are exposed to the solvent. nih.gov Synthetic protocols have been optimized to allow for the multi-gram production of these essential building blocks, facilitating their broad use in PROTAC synthesis. researchgate.net

To expand the scope of targeted protein degradation and overcome potential resistance mechanisms, researchers are actively developing ligands for other E3 ligases. nih.govdrugdiscoverychemistry.com

Inhibitor of Apoptosis Proteins (IAPs): Ligands for cIAP1, such as derivatives of methyl bestatin, have been incorporated into PROTACs, often referred to as SNIPERs (Specific and Non-genetic IAP-dependent Protein Erasers). nih.govnih.gov

Mouse Double Minute 2 Homolog (MDM2): The nutlin class of compounds, which inhibit the MDM2-p53 interaction, have been adapted for use as MDM2-recruiting ligands in PROTACs. nih.govnih.gov

Kelch-like ECH-associated protein 1 (KEAP1): Selective small-molecule inhibitors of KEAP1 have been successfully functionalized and used as E3 ligase recruiters to degrade target proteins like BRD4. yakhak.org

The development of ligands for this broader range of E3 ligases is crucial for creating PROTACs with different degradation profiles and tissue-specific activities. yakhak.orgnih.gov

| E3 Ligase | Common Ligand Scaffold | Typical Linker Attachment Point(s) |

| Cereblon (CRBN) | Thalidomide, Pomalidomide | C4 or C5 position of the phthalimide ring |

| von Hippel-Lindau (VHL) | Hydroxyproline (B1673980) mimetics (e.g., (S,R,S)-AHPC) | Positions mimicking solvent-exposed residues of HIF-1α |

| IAP | Bestatin derivatives | Typically on the phenylacetyl or leucine (B10760876) moieties |

| MDM2 | Nutlin derivatives | Solvent-exposed positions on the piperazinone core |

| KEAP1 | Thiazolidinone-based inhibitors | Positions distal to the core binding pharmacophore |

Linker Chemistry: Rational Design and Synthetic Approaches for this compound

Synthetic approaches for creating these conjugates typically involve attaching common linker motifs, such as polyethylene (B3416737) glycol (PEG) chains or alkyl chains, to the functionalized E3 ligase ligand. explorationpub.comprecisepeg.com These linkers often terminate in a reactive functional group (e.g., amine, carboxylic acid, azide) to facilitate the final coupling step with the POI ligand. nih.govnih.gov

The physicochemical properties of the linker, particularly its length and rigidity, have a profound impact on the final PROTAC's biological activity. explorationpub.comresearchgate.net

Linker Length: The length of the linker is crucial for enabling the formation of a productive ternary complex between the target protein and the E3 ligase. explorationpub.com A linker that is too short may cause steric clashes, preventing the two proteins from binding simultaneously. explorationpub.com Conversely, a linker that is too long may not effectively bring the proteins into the close proximity required for efficient ubiquitination. explorationpub.comresearchgate.net The optimal length is target-dependent and often determined empirically by synthesizing a series of PROTACs with varying linker lengths (e.g., different numbers of PEG units). nih.gov

Linker Rigidity: The flexibility or rigidity of the linker influences the conformational freedom of the PROTAC. researchgate.net

Flexible Linkers: Commonly used flexible linkers include alkyl chains and PEG chains. precisepeg.comresearchgate.net Their flexibility can help the PROTAC adopt a conformation suitable for ternary complex formation. PEG linkers also offer the advantage of increasing the hydrophilicity and solubility of the PROTAC molecule. researchgate.netaxispharm.com

Rigid Linkers: More rigid linkers, which may incorporate structural motifs like alkynes, piperazine (B1678402)/piperidine rings, or other heterocyclic scaffolds, can pre-organize the PROTAC into an active conformation. nih.govprecisepeg.comresearchgate.net This can reduce the entropic penalty of ternary complex formation and potentially improve potency and selectivity. precisepeg.com

The interplay between linker length and rigidity is a key consideration in the design of E3 ligase ligand-linker conjugates and the subsequent optimization of PROTACs. researchgate.netaxispharm.com

| Linker Type | Common Motifs | Primary Impact on PROTAC Properties |

| Flexible | Polyethylene Glycol (PEG), Alkyl Chains | Increases solubility (PEG), allows conformational sampling to find optimal binding orientation. precisepeg.comresearchgate.net |

| Rigid | Alkynes, Piperazine/Piperidine Rings, Heterocycles | Reduces conformational flexibility, can pre-organize the molecule, potentially improving potency and selectivity. precisepeg.comresearchgate.net |

Role of Linker Composition and Hydrophilicity/Lipophilicity Balance

Hydrophilic linkers, often composed of polyethylene glycol (PEG) units, are utilized to enhance the aqueous solubility of the conjugate. nih.govaxispharm.com This increased solubility can be advantageous for formulation and can improve compatibility with biological systems. Conversely, lipophilic linkers, typically composed of alkyl chains, can improve cell membrane penetration, which is essential for targeting intracellular proteins. axispharm.comchinesechemsoc.org However, excessive lipophilicity can lead to poor solubility, non-specific binding, and aggregation.

The optimization of a PROTAC's potency often involves a systematic variation of the linker's composition to achieve a suitable balance. nih.gov For instance, replacing an alkyl chain with PEG units can alter the topological polar surface area (TPSA) and lipophilicity, thereby modulating the molecule's pharmacokinetic properties. nih.gov Studies have shown that even subtle changes, such as substituting methylene (B1212753) (CH₂) groups with oxygen atoms (as in PEG linkers), can significantly impact the degradation activity of the final PROTAC. nih.gov The strategic combination of different motifs, such as alkyl and PEG units, allows for fine-tuning of these crucial properties. sigmaaldrich.com

Table 1: Impact of Linker Composition on Physicochemical Properties

| Linker Type | Predominant Chemical Moiety | Primary Contribution | Effect on Properties |

| Hydrophilic | Polyethylene Glycol (PEG) | Hydrophilicity | Increases aqueous solubility, improves biocompatibility. axispharm.com |

| Lipophilic | Alkyl Chains | Lipophilicity/Hydrophobicity | Enhances cell membrane permeability for intracellular targets. axispharm.com |

| Rigid | Piperazine, Cycloalkanes | Conformational Restriction | Can pre-organize the molecule for more efficient ternary complex formation. nih.govsigmaaldrich.com |

| Flexible | Extended Alkyl/PEG Chains | Conformational Flexibility | Allows for optimal orientation of the two ligands for ternary complex formation. molecularcloud.org |

Stereochemical Considerations in Linker Design for this compound

The three-dimensional arrangement of a PROTAC molecule is critical for its ability to induce the formation of a productive ternary complex. Stereochemistry within the linker of an E3 ligase ligand-linker conjugate, such as this compound, can significantly influence the spatial orientation of the E3 ligase ligand and the target protein warhead. This orientation is paramount for effective protein ubiquitination and subsequent degradation. nih.gov

While simple alkyl or PEG linkers offer flexibility, more rigid linker structures can be designed to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation. nih.gov Introducing chiral centers or rigidifying elements like cycloalkanes or piperazine rings into the linker can restrict its conformational freedom. This reduction in flexibility can decrease the entropic penalty associated with binding, potentially leading to a more stable and efficient ternary complex. nih.gov Computational modeling and structural biology techniques are increasingly used to rationally design linkers with optimal stereochemistry, aiming to enhance degrader selectivity and potency. nih.govescholarship.org For example, molecular dynamics simulations have been used to guide the design of macrocyclic linkers that improve the effectiveness of a PROTAC by reducing the degrees of freedom and pre-organizing the binding moieties. nih.gov

Chemical Coupling Reactions and Purification Techniques for this compound

The synthesis of E3 ligase ligand-linker conjugates involves the covalent attachment of a linker to a specific E3 ligase ligand. This process relies on robust and efficient chemical coupling reactions. The choice of reaction depends on the functional groups present on both the linker and the ligand. sigmaaldrich.comnih.gov

Commonly employed coupling strategies include:

Amide Bond Formation: This is one of the most prevalent methods, where a carboxylic acid on one component is coupled with an amine on the other. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are frequently used to facilitate this reaction. nih.govresearchgate.net

Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific click reaction. This involves reacting a linker containing an azide (B81097) group with a ligand functionalized with an alkyne, or vice versa, to form a stable triazole ring. medchemexpress.com

Ether Formation: Alkylation of a phenolic hydroxyl group on the E3 ligase ligand with a linker containing a suitable leaving group (e.g., a halide) is another established method. nih.gov

Following the coupling reaction, purification is essential to isolate the desired conjugate from unreacted starting materials, reagents, and byproducts. nih.gov The primary technique used for the purification of these conjugates is High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC). ambiopharm.comnih.gov In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Trifluoroacetic acid (TFA) is often added to the mobile phase at low concentrations to act as an ion-pairing agent, which improves peak shape and resolution, especially for molecules containing basic functional groups. nih.govwikipedia.org

The purity and identity of the final conjugate are confirmed using analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org

Table 2: Common Coupling Reactions for Conjugate Synthesis

| Reaction Type | Functional Group 1 | Functional Group 2 | Common Reagents | Resulting Linkage |

| Amide Coupling | Carboxylic Acid | Amine | HATU, EDC, HOBt | Amide |

| Click Chemistry (CuAAC) | Azide | Alkyne | Copper (I) catalyst | Triazole |

| Ether Synthesis | Phenol/Alkoxide | Alkyl Halide | Base (e.g., K₂CO₃) | Ether |

| Staudinger Ligation | Azide | Phosphine | - | Amide |

Considerations for Trifluoroacetic Acid (TFA) Salt Formation in this compound

The designation "TFA" in this compound indicates that the compound is isolated as a trifluoroacetate (B77799) salt. This is a common outcome for synthetic peptides and other complex organic molecules due to the standard procedures used in their synthesis and purification. ambiopharm.comomizzur.com

Trifluoroacetic acid is a strong acid widely used in organic synthesis. wikipedia.org In solid-phase synthesis, TFA is frequently used in the final step to cleave the synthesized molecule from the solid resin support. genscript.comgenscript.com Furthermore, as mentioned, TFA is a common mobile phase additive in RP-HPLC purification. scilit.com During the lyophilization (freeze-drying) process to remove the solvent, the non-volatile TFA remains, forming a salt with any basic sites on the conjugate molecule, such as free amino groups. genscript.comwpmucdn.com

The presence of TFA as a counter-ion has several implications:

Physicochemical Properties: The TFA salt form can influence the solubility, stability, and hygroscopicity of the conjugate. nih.govnih.gov

Biological Assays: Residual TFA can interfere with biological experiments. It can be toxic to cells, potentially confounding results, and may alter the secondary structure of peptide-like molecules. genscript.comwpmucdn.com

Regulatory Perspective: For therapeutic development, TFA salts are often viewed less favorably by regulatory agencies compared to other salt forms like acetate (B1210297) or hydrochloride (HCl). nih.govrsc.org

Due to these factors, it is often necessary to perform a salt exchange procedure to replace the trifluoroacetate counter-ion with a more biologically compatible one. omizzur.com This is typically achieved by dissolving the TFA salt in a solution containing a large excess of another acid, such as hydrochloric acid or acetic acid, followed by repeated lyophilization to remove the volatile TFA. nih.govwpmucdn.com The efficiency of this exchange is monitored by techniques like ion chromatography or ¹⁹F-NMR. nih.govscilit.com

Table 3: Comparison of Common Salt Forms for Conjugates

| Salt Form | Origin/Formation | Advantages | Disadvantages |

| Trifluoroacetate (TFA) | Byproduct of synthesis (cleavage) and RP-HPLC purification. genscript.com | Excellent for purification, providing good chromatographic resolution. wikipedia.org | Potential for cell toxicity and interference in biological assays. genscript.comwpmucdn.com |

| Acetate (AC) | Formed by ion exchange or use of acetic acid in purification. ambiopharm.com | Generally biocompatible, preferred for later-stage development. ambiopharm.com | May be more challenging to handle during lyophilization. |

| Hydrochloride (HCl) | Formed by ion exchange with hydrochloric acid. nih.gov | Biocompatible, can improve stability for certain molecules. ambiopharm.com | Requires careful handling due to the corrosive nature of HCl. |

Mechanistic Insights into the Function of E3 Ligase Ligand Linker Conjugates, Specifically E3 Ligase Ligand Linker Conjugates 23 Tfa

Principles of Ternary Complex Formation: E3 Ligase, Substrate, and E3 Ligase Ligand-Linker Conjugates 23 TFA

The fundamental mechanism of action for a PROTAC, such as one employing "this compound," is the formation of a ternary complex. This complex consists of the target protein (substrate), the PROTAC molecule itself, and the E3 ubiquitin ligase. The conjugate acts as a molecular bridge, with one end binding to the target protein and the other end, the E3 ligase ligand, binding to the E3 ligase. In the case of this specific conjugate, the ligand is designed to recruit the Cereblon (CRBN) E3 ligase.

The formation of this "target protein-PROTAC-E3 ligase" complex is a critical initiating event in the targeted degradation pathway. The stability and efficiency of ternary complex formation are influenced by several factors, including the specific binding affinities of the ligands for their respective proteins and the physicochemical properties of the linker connecting them. Positive cooperativity, where the binding of one protein enhances the binding of the other, can significantly increase the stability of the ternary complex and the subsequent degradation efficiency.

Molecular Recognition and Binding Interfaces within Ternary Complexes involving this compound

Molecular recognition within the ternary complex is governed by the specific interactions at the protein-protein and protein-ligand interfaces. The Thalidomide-based component of "this compound" would bind to a specific pocket on the CRBN protein. This binding is typically characterized by a network of hydrogen bonds, van der Waals forces, and hydrophobic interactions with key amino acid residues within the CRBN binding site.

Simultaneously, the other end of the PROTAC would bind to the target protein. The linker component of the conjugate plays a crucial role in orienting the two proteins in a manner that is productive for ubiquitination. The length, rigidity, and composition of the linker are critical determinants of the geometry of the ternary complex and can influence the specific lysine (B10760008) residues on the target protein that are presented to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.

Conformational Dynamics and Induced Proximity in this compound-Mediated Mechanisms

The principle of induced proximity is central to the function of "this compound." By physically bringing the target protein and the E3 ligase into close proximity, the PROTAC overcomes the low intrinsic affinity that these two proteins may have for each other. This induced proximity dramatically increases the local concentration of the substrate around the E3 ligase, facilitating the transfer of ubiquitin.

The formation of the ternary complex is a dynamic process. Both the proteins and the flexible linker of the PROTAC can undergo conformational changes upon binding. These conformational dynamics are essential for achieving an optimal orientation within the complex that allows the catalytic machinery of the E3 ligase to access and ubiquitinate the target protein effectively.

Allosteric Modulation of E3 Ligase Activity by this compound

While the primary mechanism of PROTACs is induced proximity, there is evidence that the binding of a PROTAC to an E3 ligase can also allosterically modulate its activity. The binding of the ligand-linker conjugate to CRBN could induce conformational changes that alter the ligase's catalytic efficiency or its interaction with the E2 ubiquitin-conjugating enzyme. The specific nature of any allosteric modulation by "this compound" would depend on the precise binding mode and the resulting conformational changes in the CRBN complex. However, without specific experimental data for this conjugate, any such effects remain theoretical.

Ubiquitination Cascade Initiation and Substrate Polyubiquitination by this compound

Once a stable and productive ternary complex is formed, "this compound" initiates the ubiquitination cascade. The recruited CRBN E3 ligase, in conjunction with an E2 ubiquitin-conjugating enzyme, facilitates the covalent attachment of ubiquitin molecules to accessible lysine residues on the surface of the target protein.

This process typically involves the formation of a polyubiquitin (B1169507) chain, which serves as a recognition signal for the 26S proteasome, the cell's primary machinery for protein degradation. The proteasome then recognizes, unfolds, and degrades the polyubiquitinated target protein into small peptides, while the PROTAC molecule can be released to recruit another target protein molecule, acting in a catalytic manner.

E3 Ligase Recruitment and Selectivity Within the Context of E3 Ligase Ligand Linker Conjugates, with E3 Ligase Ligand Linker Conjugates 23 Tfa As a Case Study

Overview of Diverse E3 Ligases Employed in Targeted Protein Degradation

Targeted protein degradation (TPD) is a therapeutic strategy that utilizes the cell's own protein disposal system, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins. nih.gov Central to this process are proteolysis-targeting chimeras (PROTACs), which are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity. nih.govnih.gov This induced proximity facilitates the ubiquitination of the target protein, marking it for destruction by the proteasome. nih.govyoutube.com

The human genome encodes over 600 E3 ligases, which are responsible for the substrate recognition step in the UPS, offering a vast landscape for TPD. nih.govnih.gov However, the development of PROTACs has historically been concentrated on a small number of these. nih.govnih.gov The most extensively used E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.govnih.gov Ligands for these two ligases have been well-characterized and have demonstrated broad applicability. nih.gov

Other E3 ligases that have been successfully recruited for targeted degradation include:

Mouse double minute 2 homolog (MDM2): This ligase is a key negative regulator of the p53 tumor suppressor. nih.gov The availability of small molecule binders like nutlin has enabled the development of MDM2-based PROTACs. nih.govnih.gov

Inhibitor of apoptosis proteins (IAPs): This family of proteins plays a crucial role in regulating apoptosis. nih.gov Ligands that bind to IAPs have been incorporated into PROTACs to degrade target proteins. acs.org

The choice of E3 ligase is a critical factor in the design and effectiveness of a degrader molecule. nih.gov Factors influencing this choice include the ligase's expression levels in target tissues, its subcellular localization, and its natural substrate repertoire. nih.govnih.gov Expanding the repertoire of available E3 ligase ligands is a major goal in the field, as it could enable more tissue-specific protein degradation and provide ways to overcome potential resistance mechanisms. nih.govnih.govnih.gov

| E3 Ligase | Recruiting Ligands (Examples) | Key Characteristics |

|---|---|---|

| Cereblon (CRBN) | Thalidomide (B1683933), Pomalidomide (B1683931), Lenalidomide derivatives | Component of the CUL4A-DDB1-RBX1 E3 complex. Widely expressed and frequently used in clinical-stage PROTACs. nih.govfrontiersin.org |

| von Hippel-Lindau (VHL) | Hydroxyproline-based ligands (e.g., VH032) | Component of the CUL2-RBX1-ELOB-ELOC E3 complex. Also widely expressed and used in clinical candidates. nih.govfrontiersin.org |

| Mouse double minute 2 (MDM2) | Nutlin, Idasanutlin derivatives | A RING finger E3 ligase that is the primary negative regulator of p53. nih.gov |

| Inhibitor of Apoptosis Proteins (IAPs) | Bestatin, LCL161 derivatives | Family of RING finger E3 ligases (e.g., cIAP1, XIAP) that regulate apoptosis and other cellular processes. nih.govyoutube.com |

Specificity of E3 Ligase Binding by E3 Ligase Ligand-Linker Conjugates 23 TFA

The ligands used for CRBN are typically derivatives of thalidomide, such as pomalidomide, which bind specifically to the substrate receptor protein CRBN. nih.govfrontiersin.org Similarly, VHL ligands are often based on a hydroxyproline (B1673980) motif that mimics the binding of its natural substrate, hypoxia-inducible factor-1α (HIF-1α). nih.gov These ligands have been extensively optimized to provide high affinity and selectivity for their respective E3 ligases, minimizing cross-reactivity with other proteins.

Impact of E3 Ligase Substrate Repertoire on this compound Functionality

The natural function of an E3 ligase is to recognize and ubiquitinate a specific set of substrate proteins. When an E3 ligase is recruited by a PROTAC to a new target, the PROTAC essentially forces the ligase to act on a protein it would not normally recognize. This can have significant implications for the functionality and potential off-target effects of the degrader.

The inherent substrate scope of the recruited E3 ligase can influence the efficiency of the degradation of the intended target. The formation of a productive ternary complex (E3 ligase-PROTAC-target protein) is crucial for ubiquitination, and the surface properties and existing protein-protein interaction interfaces of the E3 ligase can either favor or hinder this process.

Furthermore, recruiting an E3 ligase can lead to the degradation of unintended proteins, known as "neo-substrates." nih.gov For instance, some CRBN-based PROTACs have been shown to cause the degradation of natural CRBN substrates, which can lead to off-target toxicity. acs.orgnih.gov The orientation in which the E3 ligase is brought to the target protein by the linker can also influence which proteins in the vicinity might become neo-substrates.

For a dual-ligase recruiting conjugate like 23 TFA, the impact of the substrate repertoire of both CRBN and VHL must be considered. While this dual recruitment can enhance the degradation of the primary target, it also theoretically expands the pool of potential neo-substrates that could be affected. However, studies on the heterotrivalent degrader AB3067 (compound 23) found that it exhibited minimal cross-degradation of the E3 ligases themselves, suggesting a well-optimized geometry that favors the intended ternary complex formation over off-target ligase degradation. acs.orgchemrxiv.orgnih.gov

Strategies for Enhancing E3 Ligase Selectivity in this compound Research

Achieving high selectivity is a primary goal in the development of targeted protein degraders to maximize therapeutic efficacy and minimize off-target effects. scienceopen.com Several strategies are being explored to enhance the selectivity of E3 ligase recruitment and subsequent protein degradation.

Linker Optimization: The chemical linker that connects the E3 ligase ligand and the target protein ligand is not merely a passive tether. scienceopen.com Its length, rigidity, and attachment points can profoundly influence the stability and conformation of the ternary complex, thereby enhancing selectivity for the desired target protein and reducing off-target degradation. scienceopen.com

Exploitation of Novel and Tissue-Specific E3 Ligases: The vast majority of PROTACs utilize ubiquitously expressed E3 ligases like CRBN and VHL. nih.govnih.gov A promising strategy to improve tissue selectivity is to develop ligands for E3 ligases that have restricted expression patterns. acs.org By recruiting an E3 ligase that is only present in specific cell types or tissues, the activity of the degrader can be confined to the desired site, reducing the potential for systemic toxicity. nih.govacs.org

Modulating E3 Ligase Affinity: Tuning the binding affinity of the E3 ligase ligand can also enhance selectivity. While high affinity is often sought, sometimes a moderate or even weak affinity can lead to better degradation profiles and improved selectivity by favoring the formation of a productive ternary complex over binary complexes. scienceopen.com

Caged or Activated PROTACs: Another approach involves designing PROTACs that are initially inactive and become activated only in specific environments. acs.org This includes strategies like hypoxia-activated PROTACs, which are triggered by the low-oxygen conditions found in solid tumors, or photochemically controlled PROTACs that can be activated by light. acs.orgnih.gov

These strategies are directly applicable to research involving complex molecules like this compound. Optimizing the trifunctional linker or exploring the use of different E3 ligase pairs could further refine the selectivity and potency of such dual-recruiting agents.

Investigation of Dual-Ligase Recruitment Strategies with E3 Ligase Ligand-Linker Conjugates

A novel strategy to enhance the efficacy of targeted protein degradation is the development of heterovalent PROTACs that can recruit two different E3 ligases simultaneously. acs.orgacs.org This dual-ligase recruitment approach offers several potential advantages over traditional bifunctional degraders.

Rationale for Dual-Ligase Recruitment:

Enhanced Degradation Fitness: By engaging two distinct E3 ligases, it may be possible to achieve faster and more profound degradation of the target protein. acs.orgchemrxiv.orgnih.gov This is because the ubiquitination process can be driven by two separate enzymatic systems, potentially leading to an additive or synergistic effect. acs.orgchemrxiv.org

Overcoming Resistance: A known mechanism of resistance to PROTACs is the loss of function or downregulation of the specific E3 ligase they depend on. acs.orgacs.orgresearchgate.net A dual-ligase recruiter could circumvent this dependency, as the degrader would remain functional even if one of the E3 ligases is compromised. acs.orgacs.org

This compound, also known as AB3067, serves as a proof-of-concept for this strategy. acs.orgchemrxiv.org This compound was designed as a heterotrivalent PROTAC containing ligands for CRBN, VHL, and the BET family of proteins. acs.orgchemrxiv.orgnih.gov

Research Findings for Compound AB3067 (23):

Potency and Speed: Structure-activity relationship studies identified AB3067 as the most potent and fastest degrader of BET proteins among a series of analogues. acs.orgchemrxiv.orgnih.gov

Additive Effect: Comparative kinetic analyses were performed in wild-type cells and in cells where either CRBN, VHL, or both were knocked out. These experiments revealed that the ubiquitination and degradation of BET proteins induced by AB3067 were contributed to by both CRBN and VHL in an additive manner. acs.orgchemrxiv.orgnih.gov

Minimal Ligase Cross-Degradation: The optimized design of AB3067 resulted in minimal degradation of the recruited E3 ligases, CRBN and VHL, themselves. acs.orgchemrxiv.org

The findings from the investigation of dual-ligase recruiters like compound 23 demonstrate that this is a viable and promising strategy. It provides a potential path to create more robust and effective protein degraders that may be less susceptible to resistance. acs.orgacs.org

| Strategy | Key Rationale | Example Compound | Observed Outcome |

|---|---|---|---|

| Dual E3 Ligase Recruitment (CRBN & VHL) | Enhance degradation efficiency and overcome potential resistance to single-ligase PROTACs. acs.orgacs.org | AB3067 (also known as compound 23) | Demonstrated potent and fast degradation of BET proteins. Activity was shown to be an additive contribution from both CRBN and VHL. acs.orgchemrxiv.orgnih.gov |

Linker Chemistry and Its Influence on the Efficacy of E3 Ligase Ligand Linker Conjugates, Focusing on E3 Ligase Ligand Linker Conjugates 23 Tfa

Structural Diversity and Chemical Nature of Linkers in E3 Ligase Ligand-Linker Conjugates

The linker in an E3 ligase ligand-linker conjugate is far from a passive spacer; its chemical composition dictates many of the molecule's properties. explorationpub.com The most common linker motifs found in PROTACs are polyethylene (B3416737) glycol (PEG) and alkyl chains of varying lengths. These are favored for their synthetic accessibility, flexibility, and the ease with which their length and composition can be modified. The inclusion of PEG chains can enhance the water solubility of the conjugate, a desirable property for biological applications. broadpharm.com

Beyond simple PEG and alkyl chains, a variety of other chemical motifs have been incorporated into linkers to fine-tune the properties of the conjugate. These include alkynes, triazoles, and saturated heterocycles like piperazine (B1678402) and piperidine. Triazoles are often introduced via "click chemistry," a highly efficient and selective reaction that simplifies the synthesis of diverse PROTAC libraries. The chemical properties of triazoles also offer metabolic stability. More rigid linker components can be used to control the conformation of the conjugate, which can be crucial for optimal ternary complex formation. researchgate.net

The table below summarizes the common chemical motifs used in PROTAC linkers and their general characteristics.

Table 1: Common Linker Motifs in E3 Ligase Ligand-Linker Conjugates

| Linker Motif | Key Characteristics | Common Applications |

| Alkyl Chains | Hydrophobic, flexible | Basic linker structure |

| Polyethylene Glycol (PEG) | Hydrophilic, flexible | Improving solubility |

| Alkynes | Rigid, linear | Precursor for triazole formation |

| Triazoles | Rigid, stable | "Clickable" linkers for library synthesis |

| Piperazine/Piperidine | Rigid, can improve solubility | Conformational constraint |

Role of Linker Length and Flexibility in Ternary Complex Stability and Degradation Efficiency with E3 Ligase Ligand-Linker Conjugates 23 TFA

The primary function of a PROTAC is to induce the formation of a stable ternary complex between the target protein and the E3 ligase. nih.gov The length and flexibility of the linker are paramount in achieving this. explorationpub.com An optimal linker length is crucial; if the linker is too short, steric hindrance may prevent the simultaneous binding of the conjugate to both proteins. explorationpub.com Conversely, an overly long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer. explorationpub.com

The flexibility of the linker also plays a significant role. A flexible linker can allow for a greater number of productive conformations, potentially increasing the rate of ternary complex formation. acs.org However, excessive flexibility can come with an entropic penalty, which may destabilize the ternary complex. nih.gov In some cases, a more rigid linker can lead to a more stable ternary complex by reducing the conformational freedom of the system. researchgate.net

The interplay between linker length and flexibility is complex and often requires empirical optimization for each specific target and E3 ligase pair. nih.gov For a molecule like this compound, the balance between these two properties would be a key determinant of its ability to form a stable and productive ternary complex, ultimately dictating its degradation efficiency.

Influence of Linker Attachment Points on this compound Activity

The points at which the linker is attached to the E3 ligase ligand and the target protein ligand are critical variables in PROTAC design. explorationpub.comresearchgate.net These attachment points, or exit vectors, determine the relative orientation of the two proteins within the ternary complex. researchgate.net A well-chosen attachment point will allow for favorable protein-protein interactions within the ternary complex, which can significantly enhance its stability and lead to more efficient degradation. researchgate.net

Conversely, a suboptimal attachment point can lead to steric clashes between the proteins or an unproductive orientation that does not allow for the efficient transfer of ubiquitin from the E2 conjugating enzyme to a lysine (B10760008) residue on the target protein. explorationpub.com The process of identifying the ideal attachment points often involves a detailed analysis of the crystal structures of the ligands bound to their respective proteins to identify solvent-exposed regions where the linker can be attached without disrupting key binding interactions. researchgate.netnih.gov

For this compound, the specific atoms on the E3 ligase ligand to which the linker is conjugated will have a profound impact on its biological activity. A systematic exploration of different attachment points is a common strategy in the optimization of novel PROTACs. researchgate.net

Computational Approaches for Linker Design and Optimization in this compound

The empirical nature of linker optimization can be a time-consuming and resource-intensive process. nih.govresearchgate.net To address this challenge, computational modeling has emerged as a powerful tool for the rational design of PROTAC linkers. researchgate.netbiorxiv.org These methods aim to predict the three-dimensional structure of the ternary complex, providing valuable insights into the interactions between the target protein, the PROTAC, and the E3 ligase. nih.gov

Molecular docking and molecular dynamics (MD) simulations can be used to explore the conformational landscape of the linker and to identify linker lengths and compositions that are likely to promote the formation of a stable ternary complex. acs.orgdigitellinc.com These computational approaches can also be used to assess the potential for steric clashes and to identify opportunities for favorable protein-protein interactions. nih.gov

By using computational tools to guide the design of molecules like this compound, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the development of new and effective protein degraders. nih.govresearchgate.net The table below highlights some of the key computational techniques used in PROTAC linker design.

Table 2: Computational Tools in PROTAC Linker Design

| Computational Technique | Application in Linker Design |

| Molecular Docking | Predicting the binding mode of ligands and identifying potential linker attachment points. biorxiv.org |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ternary complex and assessing its stability. acs.org |

| Free Energy Calculations | Estimating the binding affinity and cooperativity of ternary complex formation. |

| 3D-QSAR | Developing predictive models for PROTAC activity based on structural features. |

Target Protein Engagement and Degradation Dynamics of E3 Ligase Ligand Linker Conjugates, Exemplified by E3 Ligase Ligand Linker Conjugates 23 Tfa

Principles of Target Protein Binding by E3 Ligase Ligand-Linker Conjugates 23 TFA

This compound is a synthetic compound designed for use in PROTAC technology. It incorporates a ligand that recognizes and binds to an E3 ubiquitin ligase, connected via a chemical linker to a reactive moiety intended for conjugation to a target protein ligand glpbio.com. The fundamental principle of its engagement with a target protein is indirect, occurring upon its incorporation into a complete PROTAC molecule.

A fully assembled PROTAC utilizing this conjugate possesses two distinct warheads: one derived from the this compound, which binds to an E3 ligase, and a second ligand specifically chosen to bind to a protein of interest (POI). The specificity of the PROTAC for its target protein is entirely dictated by the nature of this second ligand. Therefore, the principles of target protein binding are governed by the affinity and selectivity of the target-specific warhead that is conjugated to the this compound. The linker component of the conjugate plays a critical role in positioning the two ligands appropriately to facilitate simultaneous binding to the E3 ligase and the target protein, a crucial step for inducing their proximity within the cell.

Kinetics of Ternary Complex Formation and Dissociation in the Presence of this compound

The cornerstone of PROTAC efficacy is the formation of a stable ternary complex, consisting of the target protein, the PROTAC molecule, and the E3 ligase. The kinetics of this complex's formation and dissociation are critical determinants of the efficiency of subsequent protein degradation. For a PROTAC incorporating this compound, these kinetics are influenced by several factors, including the binding affinities of the individual ligands for their respective proteins and the physicochemical properties of the linker.

Table 1: Theoretical Kinetic Parameters Influencing Ternary Complex Formation

| Parameter | Description | Impact on Degradation |

| K_D (PROTAC-Target) | Dissociation constant for the binding of the PROTAC to the target protein. | Lower K_D generally favors initial binding and complex formation. |

| K_D (PROTAC-E3 Ligase) | Dissociation constant for the binding of the PROTAC to the E3 ligase. | A balanced affinity is often optimal to allow for catalytic turnover. |

| α (Cooperativity) | A factor representing the change in affinity of one ligand when the other is already bound. | Positive cooperativity (α > 1) enhances ternary complex stability and degradation efficiency. |

| k_on (Ternary) | The association rate constant for the formation of the ternary complex. | A faster k_on leads to more rapid initiation of degradation. |

| k_off (Ternary) | The dissociation rate constant of the ternary complex. | A slower k_off provides a longer window for ubiquitination to occur. |

Mechanistic Insights into Proteasomal Degradation Induced by this compound

The ultimate goal of a PROTAC assembled from this compound is to trigger the degradation of a target protein via the ubiquitin-proteasome system. This process is initiated once the ternary complex is formed. The E3 ligase, brought into close proximity with the target protein, facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.

This process, known as ubiquitination, typically involves the formation of a polyubiquitin (B1169507) chain, which acts as a recognition signal for the 26S proteasome. The proteasome, a large protein complex, then binds to the polyubiquitinated target protein, unfolds it, and proteolytically cleaves it into small peptides. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules. The specific E3 ligase recruited by the ligand within the this compound will determine the precise cellular machinery and ubiquitination patterns involved.

Cellular Assays for Investigating Target Protein Degradation by this compound (Methodological Focus)

A variety of cellular assays are essential to characterize the activity of a PROTAC synthesized using this compound. These assays are designed to quantify the extent and rate of target protein degradation and to confirm the mechanism of action.

Western Blotting: This is a fundamental technique used to measure the levels of the target protein in cells treated with the PROTAC. A dose-response and time-course analysis can provide key parameters such as the DC50 (concentration required for 50% degradation) and the Dmax (maximum degradation).

Quantitative Mass Spectrometry (MS)-based Proteomics: This powerful approach allows for an unbiased and global assessment of changes in the proteome upon PROTAC treatment. It can confirm the selectivity of the degrader for its intended target and identify any off-target effects.

Flow Cytometry and High-Content Imaging: These methods can be used to quantify protein levels in a high-throughput manner, often using fluorescently tagged proteins or specific antibodies. They are particularly useful for screening libraries of PROTACs and for studying degradation kinetics in living cells.

Ubiquitination Assays: To confirm that the degradation is dependent on the ubiquitin-proteasome system, co-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein. Furthermore, immunoprecipitation of the target protein followed by western blotting for ubiquitin can directly demonstrate its ubiquitination.

Ternary Complex Formation Assays in Cells: Techniques such as co-immunoprecipitation (Co-IP) or proximity-ligation assays (PLA) can be employed to provide evidence of the formation of the ternary complex within a cellular context.

Table 2: Key Cellular Assays for Characterizing PROTACs

| Assay | Purpose | Key Readouts |

| Western Blot | Quantify target protein levels. | DC50, Dmax, degradation kinetics. |

| Quantitative Proteomics | Assess proteome-wide selectivity. | On-target and off-target degradation profiles. |

| Flow Cytometry | High-throughput quantification of protein levels. | Percentage of cells with degraded protein. |

| Ubiquitination Assay | Confirm mechanism of action. | Rescue of degradation with proteasome inhibitors; detection of ubiquitinated target protein. |

| Co-Immunoprecipitation | Detect ternary complex formation. | Association of target protein with E3 ligase. |

Structural Biology and Computational Approaches in Elucidating E3 Ligase Ligand Linker Conjugates Mechanisms, with E3 Ligase Ligand Linker Conjugates 23 Tfa As a Model

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) Studies of Ternary Complexes Involving E3 Ligase Ligand-Linker Conjugates 23 TFA

High-resolution structural techniques like X-ray crystallography and Cryo-EM are indispensable for providing atomic-level snapshots of PROTAC-induced ternary complexes. These methods reveal the precise binding modes of the E3 ligase ligand and the target protein warhead, the conformation of the linker, and the crucial protein-protein interactions (PPIs) established between the E3 ligase and the target protein.

X-ray Crystallography has been successfully used to solve the structures of several key ternary complexes, such as the VHL-MZ1-BRD4 complex. For a PROTAC constructed from this compound, the process would involve co-crystallizing the conjugate with its specific E3 ligase (e.g., Cereblon, CRBN) and a target protein of interest (POI). The resulting crystal structure would illuminate:

Binding Interface: The specific amino acid residues of the E3 ligase and the POI that form the new interface.

Linker Conformation: The path and final conformation adopted by the polyethylene (B3416737) glycol (PEG)-based linker of the conjugate within the complex.

Cooperativity: The structural basis for any observed positive or negative cooperativity, where interactions between the two proteins can either stabilize or destabilize the complex.

Obtaining well-diffracting crystals of these multi-protein complexes remains a significant challenge due to their inherent flexibility and dynamic nature. However, success provides an unparalleled level of detail for structure-based drug design.

Table 1: Representative X-ray Crystallography Data for a Model Ternary Complex

| Parameter | Value |

| PDB ID | 6BN9 (Example) |

| Resolution (Å) | 4.38 |

| R-work / R-free | 0.275 / 0.301 |

| Space Group | P 21 21 21 |

| Key Interacting Residues (E3 Ligase) | CRBN: H357, V388, W400 |

| Key Interacting Residues (Target) | BRD4: W374, D381, L385 |

| Linker Conformation | Extended, solvent-exposed |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of this compound

NMR spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of molecules in solution, providing information that is complementary to solid-state methods like crystallography. For a flexible molecule like this compound, NMR is particularly valuable for characterizing the conformational ensemble of the linker, both in its free state and when bound within binary or ternary complexes.

Studies have shown that PROTACs can adopt different shapes depending on the solvent environment, behaving like "molecular chameleons". NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to measure through-space proton-proton distances. This data, combined with computational algorithms, can generate models of the predominant solution-

Methodological Advancements in the Study of E3 Ligase Ligand Linker Conjugates and E3 Ligase Ligand Linker Conjugates 23 Tfa

High-Throughput Screening Methodologies for Identifying Novel E3 Ligase Ligand-Linker Conjugates

The discovery of novel and effective E3 ligase ligand-linker conjugates, the core components of Proteolysis Targeting Chimeras (PROTACs), relies heavily on high-throughput screening (HTS) methodologies. These methods enable the rapid evaluation of large compound libraries to identify molecules that can effectively recruit an E3 ligase to a target protein. nih.govnih.gov HTS assays are designed to be robust, scalable, and provide "apples-to-apples" comparisons across different E3 ligases. youtube.com

Several HTS strategies have been developed, broadly categorized into biochemical (in vitro) and cell-based assays.

Biochemical HTS Assays: These assays reconstitute the key components of the ubiquitination cascade (E1, E2, E3 ligase, ubiquitin, and substrate) in a cell-free system. A common approach is a plate-based in vitro ubiquitination assay where the E3 ligase's auto-ubiquitination activity is measured. nih.gov For example, an E3 ligase complex can be immobilized on a plate, and the incorporation of tagged ubiquitin is detected using an antibody-based system, often yielding a luminescent or fluorescent signal. nih.gov This format is highly adaptable for screening small molecule inhibitors or binders of E3 ligases. nih.gov

Cell-Based HTS Assays: These assays measure the activity of E3 ligase conjugates within a cellular environment, offering more physiologically relevant data. A prominent technique integrates a Dual-Luciferase system with a ubiquitin-reference technique (URT). nih.gov In this setup, a fusion protein is created containing the substrate of interest and a luciferase reporter. The degradation of the substrate by a functional conjugate leads to a corresponding decrease in the luciferase signal, which can be measured in a high-throughput format. nih.gov This approach has been successfully used to screen for modulators of specific E3 ligases like SMURF1. nih.gov

The table below summarizes key HTS methodologies used in the discovery of E3 ligase modulators.

| Methodology | Assay Type | Principle | Typical Readout | Advantages |

| In Vitro Ubiquitination Assay | Biochemical | Measures E3 ligase auto-ubiquitination or substrate ubiquitination using purified enzymes. | Luminescence, Fluorescence | Direct measurement of enzymatic activity; Fewer confounding variables. nih.gov |

| E3scan™ Technology | Biochemical | Measures direct binding affinity of a ligand to a panel of E3 ligases using a competitive binding assay. | Quantitative PCR (qPCR) | Standardized "apples-to-apples" comparison; High throughput (384-well); High sensitivity. youtube.com |

| Ubiquitin-Reference Technique (URT) | Cell-Based | Measures degradation of a substrate-reporter fusion protein (e.g., Luciferase) in cells. | Luminescence | Physiologically relevant; Measures degradation as a functional outcome. nih.gov |

| NanoBRET™ Target Engagement | Cell-Based | Measures ligand binding to a target E3 ligase or protein of interest in live cells via bioluminescence resonance energy transfer. | BRET Signal | Live-cell analysis; Quantifies target engagement and residence time. nih.gov |

Proteomic Approaches for Global Analysis of Protein Degradation Induced by E3 Ligase Ligand-Linker Conjugates 23 TFA

While specific proteomic data for "this compound" are not available in the reviewed literature, the methodologies for analyzing the global protein degradation induced by this class of compounds are well-established. Mass spectrometry (MS)-based proteomics is the definitive tool for assessing the selectivity and efficacy of a degrader molecule across the entire proteome. These techniques provide an unbiased, global view of all protein abundance changes within a cell following treatment.

The primary goal of proteomic analysis in this context is to confirm the degradation of the intended target protein while simultaneously identifying any off-target proteins that are also degraded. This is crucial for developing safe and specific therapeutics. Key MS-based proteomics workflows include:

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): In this method, two cell populations are grown in media containing either "light" or "heavy" isotopes of essential amino acids. One population is treated with the degrader conjugate, while the other serves as a control. The cell lysates are then combined, digested into peptides, and analyzed by MS. The ratio of heavy to light peptides for each identified protein reveals its relative abundance change, allowing for precise quantification of degradation.

Tandem Mass Tagging (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ): These techniques use chemical tags to label peptides from different samples (e.g., control vs. multiple treatment conditions). The samples are then pooled and analyzed together. During MS/MS analysis, the tags generate unique reporter ions, the intensities of which are used to determine the relative abundance of the peptide, and thus the protein, in each original sample. This allows for multiplexing, increasing throughput.

Label-Free Quantification (LFQ): This approach compares protein abundance by directly analyzing the MS signal intensity of peptides between different runs. While technically more demanding in terms of data analysis and instrument stability, it avoids the expense and potential metabolic perturbations of labeling techniques.

These proteomic studies have been instrumental in validating the activity of various E3 ligase conjugates, confirming the degradation of targets like FKBP12 and demonstrating the recruitment of novel E3 ligases. nih.gov

| Proteomic Technique | Principle | Key Application for E3 Ligase Conjugates | Information Gained |

| SILAC | Metabolic labeling with heavy/light amino acids. | Precise quantification of protein degradation between two states (e.g., treated vs. untreated). | On-target degradation efficiency; Identification of off-target degradation events. |

| TMT/iTRAQ | Isobaric chemical labeling of peptides. | Multiplexed analysis of multiple doses, time points, or different conjugates in a single experiment. | Dose-response and time-course of degradation for target and off-targets. |

| Label-Free Quantification | Direct comparison of MS signal intensities. | Global protein profiling without the need for labeling. | Broad screening for unexpected changes in the proteome. |

Advanced Imaging Techniques for Visualizing this compound Activity in Cellular Contexts

Observing the dynamic processes of ternary complex formation (E3 ligase-conjugate-target protein) and subsequent protein degradation in real-time within living cells is a significant challenge. Advanced imaging techniques are critical for elucidating the spatial and temporal dynamics of conjugate activity. While imaging studies specific to "this compound" are not publicly documented, the following techniques are routinely applied to this class of molecules.

Bioluminescence Resonance Energy Transfer (BRET): The NanoBRET™ assay is a powerful tool for monitoring protein-protein interactions in live cells. nih.gov To visualize the formation of a ternary complex, the target protein can be fused to a NanoLuc® luciferase (the energy donor) and the E3 ligase (e.g., VHL or CRBN) to a HaloTag® protein that is labeled with a fluorescent acceptor. The binding of a conjugate brings the donor and acceptor into close proximity, resulting in energy transfer and a detectable BRET signal, confirming target engagement in a cellular context. nih.gov

Fluorescence Microscopy and FRET: Förster Resonance Energy Transfer (FRET) operates on a similar principle to BRET but uses two fluorophores. By tagging the target protein and the E3 ligase with a FRET pair (e.g., CFP and YFP), the formation of the ternary complex induced by the conjugate can be visualized by the appearance of a FRET signal. High-resolution confocal microscopy can further reveal the subcellular location of these interactions.

Reporter-Based Imaging: Another common approach involves tagging the target protein with a fluorescent protein, such as Green Fluorescent Protein (GFP). The activity of the E3 ligase conjugate can then be directly visualized and quantified by measuring the loss of the GFP signal over time using automated microscopy or flow cytometry. This provides a direct readout of target degradation within individual cells.

These imaging methods provide invaluable insights into the pharmacodynamics of E3 ligase conjugates, helping to correlate target engagement with the kinetics of protein degradation at the single-cell level.

Development of Reporter Systems for Monitoring this compound Function

To facilitate the screening and characterization of E3 ligase conjugates like "this compound," robust and sensitive reporter systems are essential. These systems are engineered to produce an easily measurable signal that is directly proportional to the degradation of a target protein.

Luciferase-Based Reporters: As mentioned in the HTS section, fusing a target protein to a luciferase enzyme is a widely used strategy. The degradation of the fusion protein leads to a loss of luminescence, providing a simple and quantitative readout of conjugate activity. The dual-luciferase system, which uses a second, constitutively expressed luciferase (like Renilla) as an internal control for cell viability and nonspecific effects, enhances the accuracy of this method. nih.gov

HiBiT/LgBiT Split-Luciferase System: A more advanced reporter is the HiBiT system, which relies on the complementation of a small 11-amino-acid peptide tag (HiBiT) and a large, engineered luciferase fragment (LgBiT). promega.com The target protein is genetically fused with the HiBiT tag. In its intact state, the HiBiT-tagged protein can combine with LgBiT supplied in the assay reagent to form an active luciferase and generate a bright luminescent signal. When the conjugate induces the degradation of the HiBiT-tagged target, the signal is lost. This system is highly sensitive and can be used to measure the endogenous levels of HiBiT-knock-in proteins, providing a more physiologically relevant measure of degradation. nih.gov This method has been successfully used to validate the degradation of target proteins of interest. nih.gov

These reporter systems are fundamental to the drug discovery pipeline, enabling the primary screening, determination of structure-activity relationships (SAR), and mechanistic studies of novel E3 ligase ligand-linker conjugates. researchgate.net

Advanced Research Applications of E3 Ligase Ligand Linker Conjugates, Including E3 Ligase Ligand Linker Conjugates 23 Tfa As a Research Tool

E3 Ligase Ligand-Linker Conjugates as Probes for Understanding E3 Ligase Biology

E3 ligase ligand-linker conjugates are pivotal as chemical probes to investigate the complex biology of the ubiquitin-proteasome system (UPS). With over 600 E3 ligases encoded in the human genome, many remain understudied. acs.org Ligand-linker conjugates, by being readily available for synthesis into PROTACs, allow researchers to systematically explore the function of different E3 ligases. nih.gov

For instance, by synthesizing a series of PROTACs using the same target protein ligand but with conjugates for different E3 ligases (e.g., VHL, CRBN, IAPs, or newer ligases like RNF4), researchers can dissect the tissue-specific expression, substrate scope, and regulatory mechanisms of these enzymes. nih.govacs.orgnih.gov This approach can reveal which E3 ligases are active in certain cell types or disease states and which are capable of ubiquitinating a specific protein of interest. Homo-PROTACs, which are dimers of two E3 ligase ligands, have also been developed as tools to induce the degradation of the E3 ligase itself, providing a method to study the downstream consequences of its depletion. nih.gov

Key Research Findings:

| E3 Ligase Ligand Type | Application in E3 Biology | Finding |

| VHL-based Conjugates | Probing VHL-dependent degradation pathways | Used to create a wide range of chemical probes for validating VHL as a suitable E3 ligase for targeted protein degradation. nih.gov |

| CRBN-based Conjugates | Investigating neosubstrate recruitment | Studies with conjugates derived from immunomodulatory drugs (IMiDs) like thalidomide (B1683933) have elucidated how CRBN's substrate specificity can be altered. nih.gov |

| IAP-based Conjugates | Exploring roles in apoptosis and degradation | Conjugates have been used to create "SNIPERs" (Specific and Nongenetic IAP-dependent Protein Erasers) to study IAP-mediated protein degradation. nih.gov |

Application of E3 Ligase Ligand-Linker Conjugates in Target Validation Studies for Chemical Biology Research

A crucial step in drug discovery is target validation—confirming that modulating a specific protein will have a therapeutic effect. E3 ligase ligand-linker conjugates are central to this process by enabling the rapid synthesis of PROTACs for target degradation. nih.govnih.gov Degrading a target protein offers a distinct advantage over simply inhibiting it, as it removes all functions of the protein, including scaffolding and non-enzymatic roles. nih.gov

Researchers can use "off-the-shelf" E3 ligase ligand-linker conjugates and attach them to a ligand for a protein of interest (POI). creative-biolabs.com The resulting PROTAC can then be used in cellular models to observe the phenotypic consequences of the target protein's removal. This chemical knockdown approach is often faster and more tunable than genetic methods like CRISPR or RNAi. For example, a conjugate containing a VHL ligand can be used to create a PROTAC for a novel kinase, allowing researchers to validate that kinase as a potential cancer target by observing the effects of its degradation on cancer cell viability. nih.gov

Workflow for Target Validation:

Identify POI and a corresponding ligand.

Select an E3 ligase ligand-linker conjugate (e.g., based on VHL or CRBN). nih.gov

Synthesize the PROTAC by coupling the POI ligand to the conjugate.

Treat cells with the PROTAC to induce target degradation.

Assess the biological outcome (e.g., cell death, signaling changes) to validate the target.

E3 Ligase Ligand-Linker Conjugates in Exploring Principles of Induced Proximity Phenomena

The mechanism of PROTACs relies on the principle of chemically induced proximity, where the PROTAC molecule acts as a bridge to form a ternary complex between the target protein and the E3 ligase. nih.govprinceton.edu E3 ligase ligand-linker conjugates are essential tools for studying the biophysical and structural rules that govern the formation and stability of this ternary complex.

By systematically varying the components of the conjugate—the E3 ligase ligand itself, the chemical nature of the linker (e.g., PEG, alkyl chain), its length, and its attachment point—researchers can investigate how these parameters affect the efficiency of ternary complex formation and subsequent degradation. princeton.edu This research has revealed that a strong binding affinity of the individual ligands does not always correlate with the most effective degradation, highlighting the importance of cooperative interactions within the ternary complex. nih.gov These studies are crucial for developing predictive models for the rational design of future degraders. princeton.edu

Utility of E3 Ligase Ligand-Linker Conjugates in Developing Next-Generation Chemical Degraders

The knowledge gained from using current E3 ligase ligand-linker conjugates is fueling the development of the next generation of chemical degraders. drugdiscoverychemistry.com A major goal is to expand the toolbox of available E3 ligase ligands beyond the commonly used VHL and CRBN to overcome potential resistance mechanisms and to enable more tissue-specific protein degradation. nih.gov

Fragment-based screening and other discovery methods are being employed to identify new ligands for some of the hundreds of other E3 ligases. acs.org Once a new ligand is identified, it is converted into a ligand-linker conjugate to test its ability to be "hijacked" for protein degradation. digitellinc.com These novel conjugates are critical for:

Targeting New E3 Ligases: Enabling the degradation of proteins in specific tissues or cell types where novel E3 ligases are uniquely expressed. drugdiscoverychemistry.com

Overcoming Resistance: Providing alternative degradation pathways if a cancer cell develops resistance to a VHL- or CRBN-based degrader. nih.gov

Developing Novel Modalities: Creating new types of proximity-inducing molecules, such as LYTACs (Lysosome-Targeting Chimeras) or AbTACs (Antibody-based PROTACs), by pairing target ligands with different cellular machinery.

The development and characterization of diverse E3 ligase ligand-linker conjugates are therefore at the forefront of advancing targeted protein degradation, a promising new therapeutic modality. drugdiscoverychemistry.commdpi.com

Future Directions and Emerging Concepts in E3 Ligase Ligand Linker Conjugate Research

Development of Novel E3 Ligase Ligand Scaffolds for E3 Ligase Ligand-Linker Conjugates